2-Prop-2-enylnonanoic acid

Description

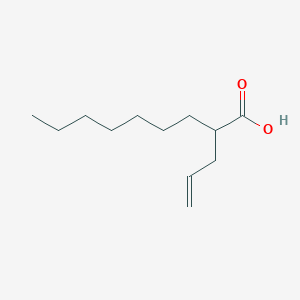

2-Prop-2-enylnonanoic acid is a branched carboxylic acid featuring a nonanoic acid backbone substituted with a propenyl (allyl) group at the second carbon. The propenyl group introduces unsaturation, which may influence reactivity, solubility, and biological activity. Industrial applications are suggested for similar compounds, though specific uses for this compound remain underexplored in the literature .

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-prop-2-enylnonanoic acid |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h4,11H,2-3,5-10H2,1H3,(H,13,14) |

InChI Key |

CSBWPDXLVQSXKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CC=C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 2-Prop-2-enylnonanoic Acid and Related Compounds

Alkynyl vs. Alkenyl Substituents

The substitution of an alkynyl group (as in 2-prop-2-ynylnonanoic acid) versus an alkenyl group (hypothesized for this compound) significantly alters chemical behavior.

Aromatic vs. Aliphatic Substituents

Compounds like 2-(thiophen-2-yl)propanoic acid exhibit acute toxicity (Category 4 across multiple exposure routes), likely due to aromatic ring interactions with biological systems. In contrast, aliphatic substituents (e.g., propenyl/alkynyl) may reduce acute hazards but require industrial handling precautions .

Research Findings and Data Gaps

Synthetic Routes: While direct synthesis data for this compound is absent, outlines methods for analogous alkynyl compounds using coupling agents (EDCI/DMAP), suggesting adaptable strategies .

Physicochemical Properties : The alkynyl analogue () has a higher molecular weight (182.26 g/mol) compared to allyl esters (e.g., 114.14 g/mol for allyl propionate), implying differences in volatility and solubility .

Regulatory Status: Mecoprop’s regulation under OSHA () contrasts with the industrial-grade classification of 2-prop-2-ynylnonanoic acid, emphasizing substituent-driven regulatory scrutiny .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 2-Prop-2-enylnonanoic acid, considering its α,β-unsaturated carbonyl structure?

- Methodological Answer:

- Step 1: Start with nonanoic acid as the backbone. Introduce the propenyl group via a Knoevenagel condensation between nonanoic acid and acrolein, using a Lewis acid catalyst (e.g., AlCl₃) to promote α,β-unsaturation .

- Step 2: Optimize reaction conditions (temperature: 80–100°C, inert atmosphere) to avoid polymerization of the propenyl group. Monitor progress via FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and conjugated C=C (~1630 cm⁻¹) bond formation .

- Step 3: Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted precursors. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify the propenyl group (δ 5.8–6.5 ppm, multiplet for CH₂=CH–) and carboxylic proton (δ 12–13 ppm, broad). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the nonanoic chain .

- ¹³C NMR: Confirm carbonyl carbon (δ ~170 ppm) and conjugated alkene carbons (δ ~120–130 ppm) .

- Mass Spectrometry (MS): Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks. Fragmentation patterns should show loss of CO₂ (44 Da) and propenyl group (41 Da) .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

- Methodological Answer:

- Engineering Controls: Use BS-approved fume hoods to minimize inhalation risks during acrolein handling .

- PPE: Wear nitrile gloves (EN374 standard) and safety goggles (EN166) to prevent skin/eye contact with corrosive catalysts like AlCl₃ .

- Emergency Response: For accidental ingestion, rinse mouth with water (1–2 glasses) but do not induce vomiting . For inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the thermochemical properties of this compound?

- Methodological Answer:

- Functional Selection: Use the B3LYP hybrid functional (combining exact exchange and gradient corrections) to calculate atomization energies and ionization potentials with <3 kcal/mol error .

- Basis Set: Apply 6-311++G(d,p) for accurate electron correlation in the conjugated system.

- Validation: Compare computed vibrational frequencies (e.g., C=O stretch) with experimental FT-IR data. Adjust scaling factors (0.96–0.98) to account for anharmonicity .

Q. How to resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer:

- Data Collection: Use SHELXL for high-resolution refinement (<1.0 Å). For twinned crystals, apply the HKLF5 format to deconvolute overlapping reflections .

- Hydrogen Bonding Analysis: Apply graph-set analysis (e.g., Etter’s rules) to categorize motifs (e.g., R₂²(8) for dimeric carboxylic acids). Use Mercury software to visualize hydrogen-bond networks .

- Validation: Cross-check with Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) .

Q. What strategies mitigate side reactions during the synthesis of α,β-unsaturated derivatives?

- Methodological Answer:

- Reaction Quenching: Add saturated NaHCO₃ immediately post-reaction to neutralize acidic byproducts and stabilize the conjugated system .

- In Situ Monitoring: Use UV-Vis spectroscopy (λmax ~230 nm for α,β-unsaturation) to track reaction progress and halt before polymerization .

- Computational Pre-Screening: Perform DFT-based transition-state modeling to identify conditions (e.g., solvent polarity, temperature) that minimize diradical intermediates prone to side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.